(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid (S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533533
InChI: InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N
Molecular Formula: C12H24N2O4
Molecular Weight: 260.33 g/mol

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

CAS No.:

Cat. No.: VC13533533

Molecular Formula: C12H24N2O4

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid -

Specification

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
IUPAC Name (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Standard InChI InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
Standard InChI Key CROHJZFRKSKYNH-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)N
SMILES CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound’s IUPAC name, (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, reflects its stereochemistry and functional group arrangement . The molecule features:

  • A seven-carbon aliphatic chain with amino groups at positions 3 and 7.

  • A tert-butoxycarbonyl (Boc) group protecting the terminal amine, enhancing stability during synthetic procedures.

  • A free α-carboxylic acid group, enabling peptide bond formation .

The chiral center at position 3 confers stereochemical specificity, critical for interactions in biological systems .

Molecular Descriptors

Key computed properties include:

PropertyValueMethod/Source
Molecular FormulaC₁₂H₂₄N₂O₄PubChem
Molecular Weight260.33 g/molPubChem
XLogP3-AA-1.7PubChem
Hydrogen Bond Donors3PubChem
Rotatable Bonds9PubChem
Exact Mass260.1736 DaPubChem

The low XLogP3 value (-1.7) indicates moderate hydrophilicity, while nine rotatable bonds suggest significant conformational flexibility .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step sequences to ensure enantiomeric purity and functional group compatibility:

  • Amino Protection: The terminal amine is protected via Boc anhydride under basic conditions, achieving >95% yield .

  • Chain Elongation: A seven-carbon backbone is constructed using iterative alkylation or homologation reactions .

  • Deprotection-Coupling Cycles: Strategic removal of Boc groups (e.g., using trifluoroacetic acid in dichloromethane) enables sequential peptide coupling .

VulcanChem reports optimized procedures yielding >90% purity, validated by LC-MS and NMR.

Critical Reaction Parameters

  • Temperature: Boc deprotection requires acidic conditions (30% TFA in DCM) at 0–25°C .

  • Solvent Systems: Polar aprotic solvents (DMF, DCM) dominate synthetic workflows .

  • Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralize acids during coupling .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O, Boc) and 1640 cm⁻¹ (amide I) .

  • NMR (¹H): Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 3.20–3.40 ppm (methylene adjacent to amines) .

  • Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 261.18, with fragmentation ions at m/z 202 (Boc loss) and 144 (backbone cleavage).

Applications in Chemical Biology

Peptide Synthesis

As a spacer molecule, the seven-carbon chain facilitates:

  • Conformational flexibility in peptide-based inhibitors.

  • Site-specific modifications via orthogonal deprotection .

Notable examples include its use in synthesizing kinase inhibitors and protease-resistant peptidomimetics .

Drug Conjugation

The compound’s dual functionalization enables its role in antibody-drug conjugates (ADCs). For instance, it links cytotoxic payloads to monoclonal antibodies via pH-labile bonds, enhancing tumor targeting .

Comparative Analysis with Structural Analogs

vs. 7-((tert-Boc)amino)heptanoic Acid

While both share a Boc-protected amine, the positional isomerism (3-amino vs. 7-amino) leads to divergent reactivity:

Feature(S)-3-Amino-7-Boc 7-Amino-7-Boc
Peptide CouplingEnables mid-chain modificationsLimited to terminal edits
SolubilityHigher in polar solventsLower due to symmetry
Synthetic UtilityBroadNiche

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